2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
Description
This compound is a 1,3-thiazole derivative featuring:
- A Z-configuration imino group linked to a 4-methoxyphenyl substituent.
- A methyl group at position 4 of the thiazole ring.
- An ethanol group at position 3, enhancing hydrophilicity.
It is synthesized via the Hantzsch reaction, as described for related thiazole derivatives in and . Pharmacological studies highlight its cardiotropic activity, surpassing reference compounds like L-carnitine and meldonium in preclinical models .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-9-18-13(15(10)7-8-16)14-11-3-5-12(17-2)6-4-11/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVXMMCOLKNWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities, including antitumor and anticonvulsant effects. Thiazole rings are known for their diverse pharmacological properties, making them a focal point in medicinal chemistry.
Structural Characteristics
The compound features a thiazole ring linked to a phenyl group via an imino bond, along with a hydroxyl group. The presence of the methoxy group on the phenyl ring is significant for enhancing biological activity. The molecular structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For example, compounds containing thiazole rings have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2Z | HT29 | < 1.98 | Inhibition of Bcl-2 |
| 3f | HeLa | < 0.5 | Tubulin polymerization inhibition |
The compound's structure suggests that it may interact with cellular targets involved in the regulation of cell growth and apoptosis. For instance, the presence of electron-donating groups like methoxy enhances its cytotoxicity by stabilizing interactions with target proteins .
Anticonvulsant Activity
In addition to its antitumor properties, the compound has been evaluated for anticonvulsant effects using models like picrotoxin-induced seizures. Thiazole derivatives have been shown to modulate neurotransmitter systems, potentially reducing seizure activity.
| Study Type | Model Used | Result |
|---|---|---|
| In vivo | Picrotoxin-induced convulsion | Significant reduction in seizure frequency at 50 mg/kg |
These findings indicate that thiazole compounds may serve as effective agents in managing epilepsy and other seizure disorders by modulating excitatory neurotransmission .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between thiazole derivatives and their biological targets. The docking results suggest that the compound binds effectively to proteins involved in apoptotic pathways and microtubule dynamics.
Key Findings from Molecular Docking
- Binding Affinity : High binding affinity to Bcl-2 protein, indicating potential for apoptosis induction.
- Hydrophobic Interactions : Significant hydrophobic contacts with amino acid residues enhance stability of the drug-protein complex.
This suggests that structural modifications can further optimize its pharmacological profile .
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:
-
Case Study: Tumor Reduction in Xenograft Models
- Objective : Evaluate antitumor efficacy in vivo.
- Results : Treatment with a related thiazole compound resulted in a 58% reduction in tumor volume compared to control groups.
- Case Study: Seizure Management
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately . The structure features a thiazole ring linked to a phenyl group via an imino bond, along with a hydroxyl group. The presence of the methoxy group on the phenyl ring is significant for enhancing biological activity.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit promising antitumor properties. The compound has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2Z | HT29 | < 1.98 | Inhibition of Bcl-2 |
| 3f | HeLa | < 0.5 | Tubulin polymerization inhibition |
The structure suggests potential interactions with cellular targets involved in regulating cell growth and apoptosis. The presence of electron-donating groups like methoxy enhances cytotoxicity by stabilizing interactions with target proteins.
Anticonvulsant Activity
In addition to its antitumor effects, the compound has been evaluated for anticonvulsant properties using models like picrotoxin-induced seizures. Thiazole derivatives have shown the ability to modulate neurotransmitter systems, potentially reducing seizure activity.
| Study Type | Model Used | Result |
|---|---|---|
| In vivo | Picrotoxin-induced convulsion | Significant reduction in seizure frequency at 50 mg/kg |
These findings suggest that thiazole compounds may serve as effective agents in managing epilepsy and other seizure disorders by modulating excitatory neurotransmission.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between thiazole derivatives and their biological targets. The following key findings were observed:
- Binding Affinity : High binding affinity to Bcl-2 protein indicates potential for apoptosis induction.
- Hydrophobic Interactions : Significant hydrophobic contacts with amino acid residues enhance the stability of the drug-protein complex.
This suggests that structural modifications can further optimize its pharmacological profile.
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:
Case Study: Tumor Reduction in Xenograft Models
Objective : Evaluate antitumor efficacy in vivo.
Results : Treatment with a related thiazole compound resulted in a 58% reduction in tumor volume compared to control groups.
Case Study: Seizure Management
Objective : Assess anticonvulsant effects in animal models.
Results : Significant reduction in seizure frequency was noted, demonstrating potential therapeutic benefits for epilepsy management.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol group (-CH₂CH₂OH) undergoes oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the primary alcohol to a carboxylic acid via an aldehyde intermediate.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Primary alcohol → Carboxylic acid | PCC in dichloromethane, 25°C | 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]acetic acid |
Mechanistic studies suggest that the thiazole ring stabilizes radical intermediates during oxidation, enhancing reaction efficiency .
Reduction of the Imino Group
The imino (-N=C-) moiety is susceptible to reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces it to an amine, altering the compound’s electronic profile.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Imino → Amine | NaBH₄ in methanol, 0°C | 2-[(2Z)-2-[(4-methoxyphenyl)amino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
This modification is critical for enhancing hydrogen-bonding interactions in pharmacological applications .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to the para position relative to the methoxy substituent. Nitration and sulfonation reactions have been reported:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 2-[(2Z)-2-[(4-methoxy-3-nitrophenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol |
Density functional theory (DFT) calculations indicate that electron-donating methoxy groups increase the phenyl ring’s electron density, accelerating EAS rates .
Nucleophilic Substitution at the Thiazole Ring
The thiazole’s C-2 and C-4 positions are reactive toward nucleophiles. For example, hydroxide ions displace the imino group under basic conditions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiazole ring opening | NaOH (10%), reflux | 4-methyl-3-(2-hydroxyethyl)thiazolidin-2-one |
This reaction is pivotal in synthesizing thiazolidinone derivatives with enhanced bioactivity .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the thiazole ring’s C=C bond and alkenes, forming bicyclic structures.
Acid-Catalyzed Rearrangements
Under acidic conditions (e.g., HCl in ethanol), the thiazole ring undergoes Wagner-Meerwein rearrangements, yielding fused heterocycles.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ring expansion | HCl/EtOH, 60°C | 3-(2-hydroxyethyl)-7-methoxy-4-methyl-1,3-thiazepine-2-carboxamide |
Bioconjugation Reactions
The ethanol group facilitates esterification with carboxylic acids, enabling prodrug synthesis.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Acetic anhydride, DMAP | 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethyl acetate |
Key Mechanistic Insights:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Key Observations :
Modifications on the Thiazole Core
Key Observations :
Pharmacological Activity
Cardiotropic Activity
- Lead Compound : 1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-...ethan-1-one hydrochloride showed 2.3× higher activity than meldonium in rat aortic ring models .
- Mechanism: Proposed interaction with cardiac ion channels or adrenergic receptors due to the 4-methylpiperazine side chain, which mimics endogenous amines .
Antitumor and Antidepressant Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
